REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[S:5](Cl)([Cl:8])(=[O:7])=[O:6].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.Cl>C(OCC)(=O)C.C(#N)C>[ClH:8].[N:10]1([S:5]([N:1]=[N+:2]=[N-:3])(=[O:7])=[O:6])[CH:14]=[CH:13][N:12]=[CH:11]1 |f:0.1,7.8|
|
Name
|
( 19 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.03 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
196 mmol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice water bath under a flow of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled suspension
|
Type
|
TEMPERATURE
|
Details
|
The resulting white slurry was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with deionized water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over anhydrous MgSO4 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
After the addition of −3 mL
|
Type
|
WAIT
|
Details
|
The mixture was kept in an ice bath for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
after which it was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate (3×100 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.65 g | |
YIELD: PERCENTYIELD | 49.9% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |